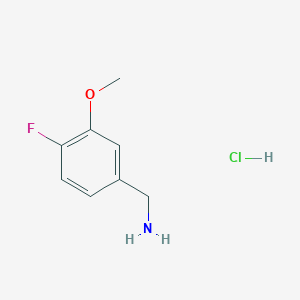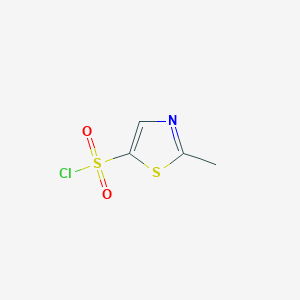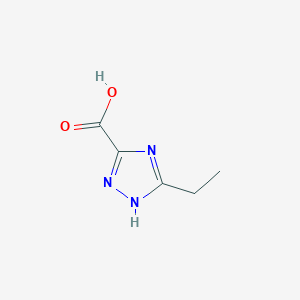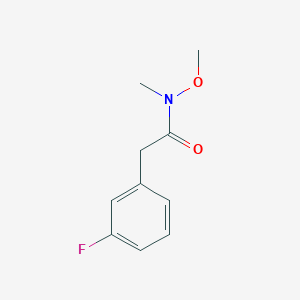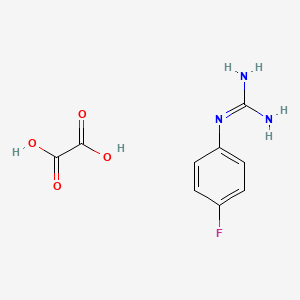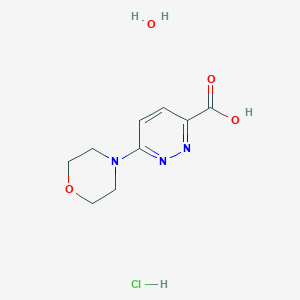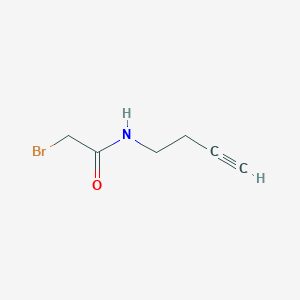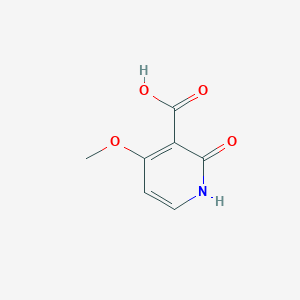
5-溴-2-氯-8-氟喹啉
描述
5-Bromo-2-chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-8-fluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with bromine, chlorine, and fluorine atoms .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-chloro-8-fluoroquinoline is 260.49 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the sources I found .科学研究应用
药物研究:抗菌剂
5-溴-2-氯-8-氟喹啉是一种可用于开发新型抗菌剂的化合物。 卤素原子,特别是氟原子的存在,已知可以增强喹啉的抗菌性能 。研究人员可以通过在喹啉核上取代不同的官能团来合成各种衍生物,这可能导致发现对耐药菌株具有改进功效的新型抗生素。
材料科学:液晶成分
5-溴-2-氯-8-氟喹啉的结构刚性和平面几何形状使其成为合成液晶材料的潜在候选物 。这些材料对显示技术至关重要,该化合物的卤化性质可以提高所得液晶的热稳定性和电光性能。
农业化学:杀虫剂
在农业中,5-溴-2-氯-8-氟喹啉可以探索其在杀虫剂配方中的用途。 该化合物的卤素原子可能有助于创建更有效和选择性更高的杀虫剂,这些杀虫剂在更低浓度下有效,从而减少环境影响 。
酶抑制:药物开发
该化合物可以作为设计酶抑制剂的起点。 通过靶向对病原体生存至关重要的特定酶,研究人员可以开发出高度选择性且不太可能引起副作用的药物 。这种应用在开发治疗疾病的药物方面尤为重要,因为目前的药物由于耐药性而正在失去有效性。
有机合成:构建块
5-溴-2-氯-8-氟喹啉是有机合成中的多功能构建块。 它可以进行各种化学反应,包括交叉偶联反应,以产生复杂的有机分子 。这使其在合成各种有机化合物(包括药物和农用化学品)方面具有价值。
分析化学:荧光探针
由于其荧光特性,该化合物可用于创建用于生物成像的荧光探针 。这些探针可以帮助实时可视化细胞过程,提供对生命和疾病基本机制的见解。
安全和危害
未来方向
Fluorinated quinolines, including 5-Bromo-2-chloro-8-fluoroquinoline, are of interest in various fields. They have found applications in medicine due to their biological activity, in agriculture, and as components for liquid crystals. Research is ongoing to develop novel methods of synthesis, study the reactivity of fluorinated quinolines, and explore their potential practical applications .
作用机制
Target of Action
It is known that quinolines, the family of compounds to which 5-bromo-2-chloro-8-fluoroquinoline belongs, are often inhibitors of various enzymes . These enzymes play crucial roles in numerous biological processes, including antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinolines often interact with their targets by binding to the active sites of enzymes, thereby inhibiting their function . The presence of halogen atoms (bromine, chlorine, and fluorine) in 5-Bromo-2-chloro-8-fluoroquinoline may enhance its binding affinity and selectivity towards its targets.
Result of Action
As a member of the quinoline family, it is likely to exhibit antibacterial, antineoplastic, and antiviral activities .
生化分析
Biochemical Properties
5-Bromo-2-chloro-8-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular processes. The interactions between 5-Bromo-2-chloro-8-fluoroquinoline and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 5-Bromo-2-chloro-8-fluoroquinoline on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-chloro-8-fluoroquinoline can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Bromo-2-chloro-8-fluoroquinoline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a cascade of downstream effects. Furthermore, 5-Bromo-2-chloro-8-fluoroquinoline can interact with DNA and RNA, causing changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-2-chloro-8-fluoroquinoline in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that 5-Bromo-2-chloro-8-fluoroquinoline remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloro-8-fluoroquinoline vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth or inhibiting viral replication. At high doses, 5-Bromo-2-chloro-8-fluoroquinoline can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm .
Metabolic Pathways
5-Bromo-2-chloro-8-fluoroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which convert it into more water-soluble metabolites for excretion. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of 5-Bromo-2-chloro-8-fluoroquinoline .
Transport and Distribution
The transport and distribution of 5-Bromo-2-chloro-8-fluoroquinoline within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, 5-Bromo-2-chloro-8-fluoroquinoline can bind to specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can determine its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloro-8-fluoroquinoline plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Bromo-2-chloro-8-fluoroquinoline may accumulate in the nucleus, where it can interact with DNA and RNA, or in the mitochondria, affecting cellular energy production. The subcellular localization of this compound can influence its overall biological effects .
属性
IUPAC Name |
5-bromo-2-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRNGQQMOINZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296362 | |
| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215767-73-9 | |
| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215767-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




